molecular formula C27H22FNO4 B2535954 8-(3,4-dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866808-20-0

8-(3,4-dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2535954
CAS No.: 866808-20-0
M. Wt: 443.474
InChI Key: MLIJXICBZVTLTQ-UHFFFAOYSA-N
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Description

8-(3,4-dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound that belongs to the class of dioxinoquinolines This compound is characterized by its unique structure, which includes a quinoline core fused with a dioxin ring and substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Dioxin Ring: The dioxin ring is introduced via a cyclization reaction, where a suitable diol reacts with the quinoline core under acidic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-tumor and anti-inflammatory properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(3,4-dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets. It is believed to exert its effects through the following pathways:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.

    Modulation of Receptors: It may interact with cellular receptors, altering signal transduction pathways and influencing cellular responses.

    DNA Intercalation: The compound’s planar structure allows it to intercalate into DNA, potentially affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

Similar Compounds

    8-(4-Methylbenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9-one: Similar structure but with a different substitution pattern.

    8-(3,4-Dimethylbenzoyl)-9-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline: Another derivative with a sulfonyl group.

Uniqueness

The uniqueness of 8-(3,4-dimethylbenzoyl)-6-[(3-fl

Properties

IUPAC Name

8-(3,4-dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FNO4/c1-16-6-7-19(10-17(16)2)26(30)22-15-29(14-18-4-3-5-20(28)11-18)23-13-25-24(32-8-9-33-25)12-21(23)27(22)31/h3-7,10-13,15H,8-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIJXICBZVTLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC(=CC=C5)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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